2-(5-chlorothiophen-2-yl)-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chlorothiophen-2-yl)-1H-indole-3-carbaldehyde is a heterocyclic compound that features both thiophene and indole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-chlorothiophen-2-yl)-1H-indole-3-carbaldehyde typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis.
Indole Formation: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Coupling of Thiophene and Indole: The final step involves coupling the thiophene and indole rings, followed by formylation to introduce the aldehyde group at the 3-position of the indole ring.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .
Types of Reactions:
Reduction: Reduction reactions can target the aldehyde group, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or iron(III) chloride as catalysts.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
2-(5-Chlorothiophen-2-yl)-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-chlorothiophen-2-yl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
- **2-(5-Chlorothiophen-2-yl)-1H-benzo[d]imidazol-2-yl)-6,7-dihydrobenzo[d]imidazo[2,1-b]thiazol-8(5H)-one .
- **(2E)-1-(5-Chlorothiophen-2-yl)-3-[4-(dimethylamino)phenyl]-prop-2-en-1-one .
Uniqueness: 2-(5-Chlorothiophen-2-yl)-1H-indole-3-carbaldehyde is unique due to its dual thiophene and indole structure, which imparts distinct electronic and steric properties. This makes it a versatile building block for the synthesis of diverse bioactive compounds .
Properties
Molecular Formula |
C13H8ClNOS |
---|---|
Molecular Weight |
261.73 g/mol |
IUPAC Name |
2-(5-chlorothiophen-2-yl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C13H8ClNOS/c14-12-6-5-11(17-12)13-9(7-16)8-3-1-2-4-10(8)15-13/h1-7,15H |
InChI Key |
VMQKELNORXQUMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(S3)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.